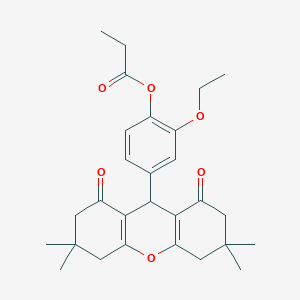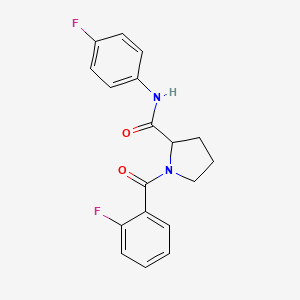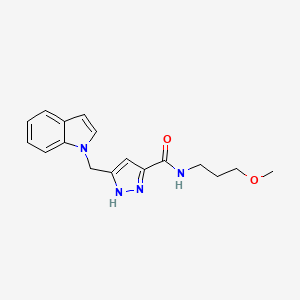![molecular formula C12H24N2O B5978167 (1'-Methyl-[1,4'-bipiperidin]-2-yl)methanol](/img/structure/B5978167.png)
(1'-Methyl-[1,4'-bipiperidin]-2-yl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1’-Methyl-[1,4’-bipiperidin]-2-yl)methanol is an organic compound that belongs to the class of alcohols It features a bipiperidine structure with a methyl group and a hydroxyl group attached to it
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1’-Methyl-[1,4’-bipiperidin]-2-yl)methanol can be achieved through several methods. One common approach involves the reaction of 1,4’-bipiperidine with formaldehyde and a reducing agent to introduce the hydroxyl group. The reaction conditions typically include a solvent such as ethanol or methanol and a catalyst like palladium on carbon. The reaction is carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
On an industrial scale, the production of (1’-Methyl-[1,4’-bipiperidin]-2-yl)methanol may involve continuous flow reactors to optimize yield and efficiency. The use of high-pressure hydrogenation techniques can also be employed to facilitate the reduction process. The choice of catalyst and reaction conditions is crucial to achieving high purity and yield.
Chemical Reactions Analysis
Types of Reactions
(1’-Methyl-[1,4’-bipiperidin]-2-yl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced further to form corresponding amines using reducing agents like lithium aluminum hydride.
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with halogenating agents or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Thionyl chloride for converting the hydroxyl group to a chloride.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of amines.
Substitution: Formation of halides or other substituted derivatives.
Scientific Research Applications
(1’-Methyl-[1,4’-bipiperidin]-2-yl)methanol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, such as analgesic or anti-inflammatory effects.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of (1’-Methyl-[1,4’-bipiperidin]-2-yl)methanol involves its interaction with specific molecular targets. It may act as an inhibitor of certain enzymes or receptors, thereby modulating biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
(1’-Methyl-[1,4’-bipiperidin]-3-yl)methanol: Similar structure but with the hydroxyl group at a different position.
(1’-Methyl-[1,4’-bipiperidin]-4-yl)methanol: Another positional isomer with different chemical properties.
Uniqueness
(1’-Methyl-[1,4’-bipiperidin]-2-yl)methanol is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Its position of the hydroxyl group and the bipiperidine framework make it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
[1-(1-methylpiperidin-4-yl)piperidin-2-yl]methanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24N2O/c1-13-8-5-11(6-9-13)14-7-3-2-4-12(14)10-15/h11-12,15H,2-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQRRJRDXLGWHFE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)N2CCCCC2CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-chloro-5-[4-(2-hydroxybenzylidene)-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl]benzoic acid](/img/structure/B5978105.png)
![4-[(4-chlorobenzyl)(methylsulfonyl)amino]-N-(2,5-dimethylphenyl)benzamide](/img/structure/B5978112.png)
![5-{[(E,2E)-3-(2,4-DICHLOROPHENYL)-2-PROPENYLIDENE]AMINO}-2-(5-METHYL-1,3-BENZOXAZOL-2-YL)PHENOL](/img/structure/B5978119.png)
![N-{[1-(2,3-dihydro-1H-inden-2-yl)-4-piperidinyl]methyl}-2,5-dimethyl-N-(tetrahydro-2-furanylmethyl)-3-furamide](/img/structure/B5978123.png)
![N,N-diethyl-2-[4-({2-[2-(2-methyl-1H-imidazol-1-yl)ethyl]-1-piperidinyl}carbonyl)-1H-1,2,3-triazol-1-yl]acetamide](/img/structure/B5978127.png)


![1-ethyl-4-[2-(2-methoxyphenoxy)ethyl]-2,3-piperazinedione](/img/structure/B5978161.png)
![N-[2-(1-benzylpiperidin-4-yl)ethyl]-1-ethyl-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxamide](/img/structure/B5978174.png)
![4-[(4-{2-[(3-methoxy-1-piperidinyl)carbonyl]-4-methylphenoxy}-1-piperidinyl)methyl]pyridine](/img/structure/B5978183.png)
![5-[(4-CHLORO-1H-PYRAZOL-1-YL)METHYL]-N~2~-(3,5-DIMETHYLPHENYL)-2-FURAMIDE](/img/structure/B5978185.png)
![4-{[4-(2,3-dimethylphenyl)-1-piperazinyl]methyl}-2-methoxy-6-nitrophenol](/img/structure/B5978202.png)
![2-{1-[(3-methoxypropyl)amino]ethylidene}-1H-indene-1,3(2H)-dione](/img/structure/B5978210.png)
